Compound Description: Lapatinib is a tyrosine kinase inhibitor approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2). It acts by inhibiting the tyrosine kinases of both ErbB2 and EGFR. Studies indicate that Lapatinib is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). Additionally, it inhibits Pgp, BCRP, and organic anion transporting polypeptide 1B1. [, ] Further research suggests that long-term exposure to Lapatinib can lead to acquired resistance in ErbB2-overexpressing breast cancer cells. This resistance is mediated by a shift in cell survival dependence from ErbB2 alone to a codependence on both estrogen receptor (ER) and ErbB2. []
Relevance: Lapatinib shares the core 4-quinazolinamine structure with 6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine. Both compounds belong to the quinazoline class of compounds, known for their kinase inhibitory activity. The variations in substituents attached to the quinazoline core contribute to their specific target profiles and pharmacological properties. [, , ]
N-[3-chloro-4-(3-fluorobenzyloxy) phenyl]-6-[5-[[2-(methylenesulfonyl) ethyl] amino] methyl]-2-furanyl]-4-quinazolinamine Polymorph A and B
Compound Description: These are polymorphic forms of a tyrosine kinase inhibitor. Polymorphs are different crystalline forms of the same molecule, which can exhibit variations in physical properties such as solubility and stability. []
Relevance: These polymorphs are structurally identical to Lapatinib, described above, and therefore also share the core 4-quinazolinamine structure with 6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine. The existence of different polymorphs highlights the importance of controlling crystallization conditions during drug development to ensure consistent pharmaceutical properties. []
Compound Description: This series of compounds, derived from 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), were investigated for their anticancer potential. They were synthesized using a thermal cyclodehydration/dehydrogenation reaction of 5-pyrrolidinyl-2-aminobenzamide with 2-substituted benzaldehydes or benzoyl chlorides. Several compounds in this series exhibited significant cytotoxic effects against human and mouse monocytic leukemia cell lines (U937 and WEHI-3, respectively). In particular, compound 19 demonstrated promising activity, inducing G2/M arrest and apoptosis in U937 cells. []
Relevance: These compounds share the core 4-quinazolinone structure with 6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine. The primary difference is the substitution of an amine group at position 2 in 6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine with an oxygen atom in the 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, leading to a quinazolinone scaffold. Despite this difference, both classes showcase biological activity, with the former potentially impacting kinase activity and the latter displaying anticancer potential. []
4-Aminoquinazoline Derivatives
Compound Description: This series of compounds, synthesized from 4-(3-Chloropropoxy)-3-methoxybenzonitrile, were evaluated for their anti-tumor activities. Specifically, 3-chloro-4-fluoro-phenyl-{7-[3-(2-chlorophenoxy)-propoxy]-6-methoxy-quinazolin-4-yl} amine (9d) and 5-chloro-2-{3-[4-(3-chloro-4-fluorophenylamino)-6-methoxy-quinazolin-7-yloxy]-propoxy}-benzaldehyde (9g) exhibited notable inhibition (61.4% and 78.9%, respectively) against Bcap-37 cell proliferation at a concentration of 10 μmol·L-1. []
Relevance: These compounds share the core 4-aminoquinazoline structure with 6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine. The modifications at positions 6 and 7 of the quinazoline ring and the variations in the amine substituent contribute to the distinct anti-tumor properties observed within this series. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.